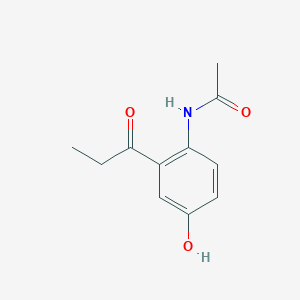
N-(4-hydroxy-2-propanoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2-propanoylphenyl)acetamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzene ring substituted with a hydroxy group and a propanoyl group, as well as an acetamide group. This structure imparts specific chemical properties that make it valuable in different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-2-propanoylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, and the catalyst precursor [PdCl2(dppb)] is used to achieve high selectivity towards the desired product . The reaction conditions are optimized to produce this compound with an 85% molar selectivity in approximately 5 hours .
Industrial Production Methods: Industrial production of this compound often involves multistep procedures that use raw materials such as phenol, 4-nitrophenol, or nitrobenzene . These processes, however, face challenges related to sustainability, including low overall yield and severe effluent problems . Efforts are ongoing to develop more efficient and environmentally friendly production methods.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-hydroxy-2-propanoylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the hydroxy group, amino group, and keto group allows for diverse reactivity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve reagents like halogens or alkylating agents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines . Substitution reactions can lead to various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-(4-hydroxy-2-propanoylphenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its role as an inhibitor of cyclooxygenases (COX), enzymes responsible for the production of prostaglandins . This makes it a candidate for the development of anti-inflammatory drugs . Additionally, its ability to form complexes with metal ions like iron (III) is of interest in medicinal chemistry .
Mecanismo De Acción
The mechanism of action of N-(4-hydroxy-2-propanoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. One of the primary targets is the cyclooxygenase (COX) enzyme, which it inhibits, thereby reducing the production of prostaglandins . This inhibition leads to anti-inflammatory, analgesic, and antipyretic effects . The compound’s structure allows it to interact with the active site of the COX enzyme, blocking its activity .
Comparación Con Compuestos Similares
N-(4-hydroxy-2-propanoylphenyl)acetamide can be compared with other similar compounds, such as N-(4-hydroxyphenyl)acetamide (paracetamol) and N-(2-hydroxyphenyl)acetamide . While all these compounds share a common acetamide group, their differing substituents on the benzene ring impart unique properties.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse reactivity and applications, from synthetic chemistry to medicinal research. Ongoing studies aim to further explore its properties and develop more efficient production methods to harness its full potential.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-(4-hydroxy-2-propanoylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-3-11(15)9-6-8(14)4-5-10(9)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) |
Clave InChI |
STSQUJBDOGIDQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)
![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
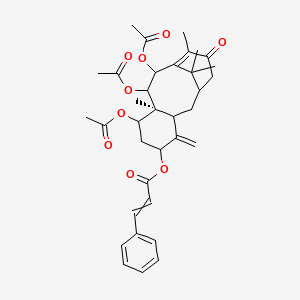
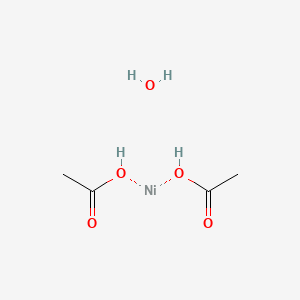
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)
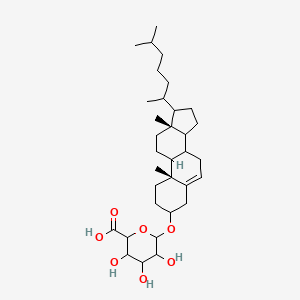

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)
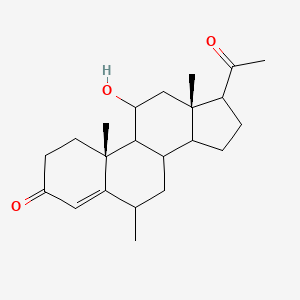
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
